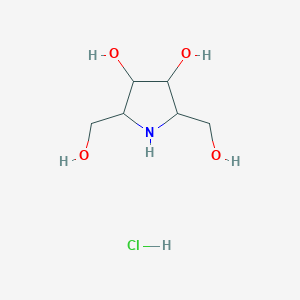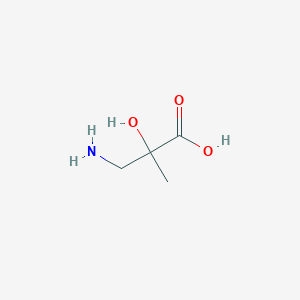
2,5-Dideoxy-2,5-imino-D-mannitolHCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dideoxy-2,5-imino-D-mannitol hydrochloride can be synthesized through several synthetic routes. One common method involves the reduction of 2,5-dideoxy-2,5-imino-D-mannose using sodium borohydride in methanol . The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In industrial settings, the production of 2,5-Dideoxy-2,5-imino-D-mannitol hydrochloride often involves the use of large-scale reactors and automated systems to ensure consistency and purity. The compound is usually purified through crystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2,5-Dideoxy-2,5-imino-D-mannitol hydrochloride undergoes several types of chemical reactions, including:
Reduction: Reduction reactions typically involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Thionyl chloride in dichloromethane at low temperatures.
Major Products Formed
The major products formed from these reactions include various derivatives of 2,5-Dideoxy-2,5-imino-D-mannitol hydrochloride, such as its oxidized or reduced forms, which are often used in further biochemical studies .
Scientific Research Applications
2,5-Dideoxy-2,5-imino-D-mannitol hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Dideoxy-2,5-imino-D-mannitol hydrochloride involves its interaction with glycosidases, enzymes responsible for the hydrolysis of glycosidic bonds . By inhibiting these enzymes, the compound prevents the breakdown of carbohydrates, which can be beneficial in managing conditions like diabetes . The molecular targets include various glycosidases, and the pathways involved are primarily related to carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride
- 1,5-Dideoxy-1,5-imino-D-mannitol hydrochloride
- 2,5-Dideoxy-2,5-imino-L-mannitol hydrochloride
Uniqueness
2,5-Dideoxy-2,5-imino-D-mannitol hydrochloride is unique due to its specific glycosidase inhibitory activity, which is more potent compared to other similar compounds . This makes it particularly valuable in biochemical research and potential therapeutic applications .
Properties
Molecular Formula |
C6H14ClNO4 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride |
InChI |
InChI=1S/C6H13NO4.ClH/c8-1-3-5(10)6(11)4(2-9)7-3;/h3-11H,1-2H2;1H |
InChI Key |
ASOISZHLRDHELT-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(N1)CO)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















